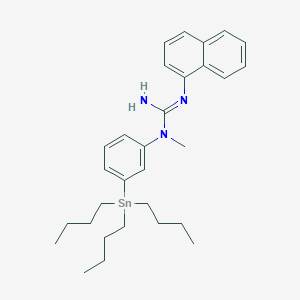
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a guanidine group, and a tributylstannyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-naphthylamine with 3-tributylstannylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-naphthalen-1-yl-1-(3-trimethylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triphenylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triethylsilylphenyl)guanidine
Uniqueness
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for various applications in organic synthesis and catalysis.
Propriétés
Formule moléculaire |
C30H43N3Sn |
|---|---|
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
1-methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine |
InChI |
InChI=1S/C18H16N3.3C4H9.Sn/c1-21(15-10-3-2-4-11-15)18(19)20-17-13-7-9-14-8-5-6-12-16(14)17;3*1-3-4-2;/h2-3,5-13H,1H3,(H2,19,20);3*1,3-4H2,2H3; |
Clé InChI |
IHWPWPMBCXPWQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


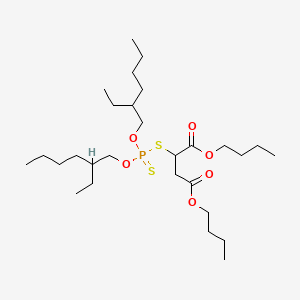
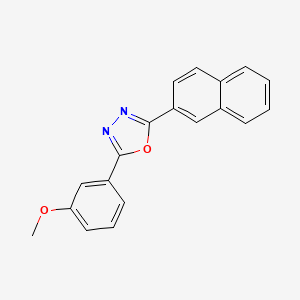
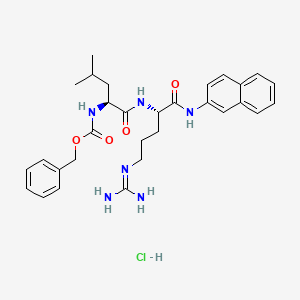

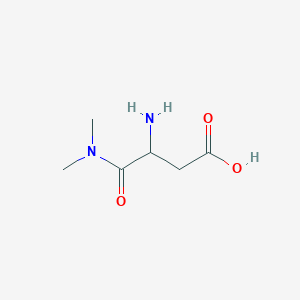
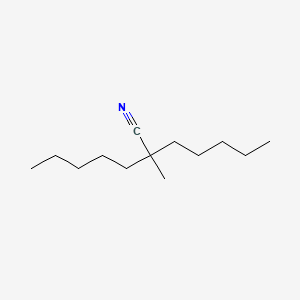

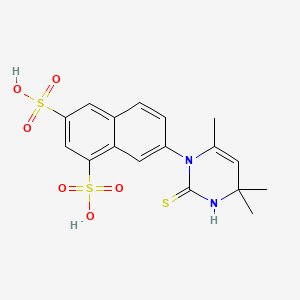
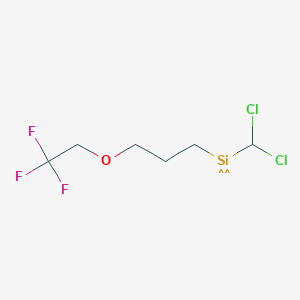
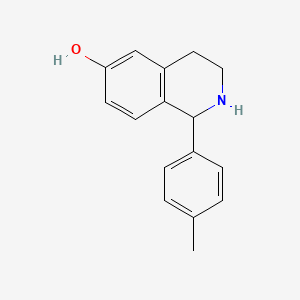
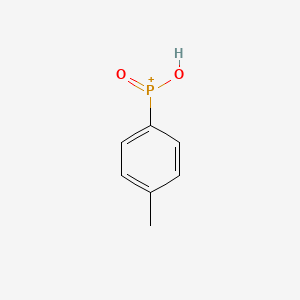
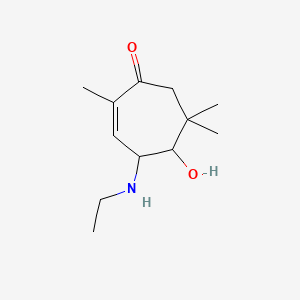
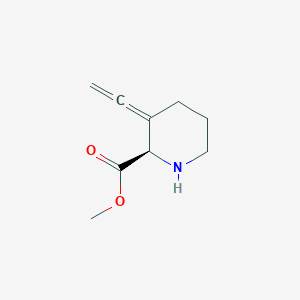
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
